molecular formula C5H3N3O2 B1208135 5-Cyanouracil CAS No. 4425-56-3

5-Cyanouracil

Cat. No. B1208135
CAS RN: 4425-56-3
M. Wt: 137.1 g/mol
InChI Key: HAUXRJCZDHHADG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Cyanouracil has been achieved through various methods, including the reaction of 5-iodouracil with cuprous cyanide to produce 5-Cyanouracil in high yield. This method has enabled the labeling of these compounds with (14-C) cyanide for further studies (Bleackley, Jones, & Walker, 1975). Additionally, a novel approach involves the transformation of 5-cyanouracil derivatives into 5-carbamoyl-2-thiocytosines and 2,4-diamino-5-carbamoylpyrimidines through the reaction with thioureas and guanidines, showcasing the compound's versatility in synthesizing diverse derivatives (Hirota, Kosaku, Sajiki, Hironao, Kitade, Yukio, & Maki, Yoshifumi, 1991).

Molecular Structure Analysis

The structure and electronic properties of 5-Cyanouracil have been determined through various spectroscopic techniques. Studies have investigated the ground and electronically excited singlet states of 5-Cyanouracil, revealing significant insights into its electronic structure and behavior in different states (Oeltermann, Brand, Engels, Tatchen, & Schmitt, 2012).

Chemical Reactions and Properties

5-Cyanouracil engages in various chemical reactions, demonstrating its reactivity and potential in synthetic chemistry. Notable reactions include the transformation of 5-cyanouracil derivatives under specific conditions, leading to different uracil derivatives and the synthesis of antimicrobial agents through the reaction with different electrophilic reagents (Senda, Hirota, & Notani, 1972).

Physical Properties Analysis

The physical properties of 5-Cyanouracil, such as its solubility, melting point, and spectroscopic characteristics, are crucial for its application in various fields. These properties are influenced by the molecular structure and contribute to the compound's behavior in different chemical environments.

Chemical Properties Analysis

5-Cyanouracil exhibits a range of chemical properties, including its reactivity towards nucleophiles and electrophiles, which has been explored through the synthesis of novel compounds. Its ability to undergo nucleophilic addition reactions with cyanide ions to produce 5,6-dihydrouracils and cyclo-thymine derivatives highlights its versatility (Hirota, Yamada, Asao, & Senda, 1981).

Scientific Research Applications

Synthesis and Chemical Transformation

5-Cyanouracil has been a subject of interest in the field of organic synthesis. A study by Bleackley, Jones, and Walker (1975) demonstrated the preparation of 5-Cyanouracil from 5-iodouracil and cuprous cyanide, highlighting its potential for chemical labeling with carbon-14 cyanide (Bleackley, Jones, & Walker, 1975). Additionally, research by Hirota et al. (1991) explored novel ring transformations of 5-Cyanouracils into different pyrimidine derivatives, showcasing the compound's versatility in organic chemistry (Hirota et al., 1991).

Anticancer and Antimicrobial Potential

5-Cyanouracil has been investigated for its potential use in anticancer and antimicrobial applications. Mohamed et al. (2017) designed new pyrimidine derivatives, including 5-cyanouracil, showing promising antimicrobial and antiproliferative activities against certain cancer cell lines (Mohamed et al., 2017).

Photodynamic Therapy

The potential of 5-Cyanouracil in photodynamic therapy has been studied. Garner et al. (2011) synthesized a Ru(II) complex with 5-Cyanouracil, which upon light activation, released biologically active 5-Cyanouracil while binding to DNA. This suggests its use as a light-activated dual-action therapeutic agent (Garner et al., 2011).

In Vitro Antiviral Activity

There's also research into the antiviral activity of 5-Cyanouracil derivatives. Torrence and Bhooshan (1977) developed a synthesis approach for 5-cyanouridine and 5-cyano-2'-deoxyuridine, examining their influence on antiviral activity. Their findings suggest a potential for inhibiting certain viruses, although the activity was less than other known antivirals (Torrence & Bhooshan, 1977).

Inhibition of Enzymes

In the context of enzyme inhibition, 5-Cyanouracil has been shown to influence pyrimidine catabolism. Dorsett, Morse, and Gentry (1969) reported that 5-Cyanouracil inhibited dihydropyrimidine dehydrogenase in vitro, which could have implications for maintaining physiological levels of circulating thymidine (Dorsett, Morse, & Gentry, 1969).

Photocatalytic Oxidation Studies

Although not directly related to 5-Cyanouracil, studies on photocatalytic oxidation, such as the removal of 5-fluorouracil by Lin and Lin (2014), might offer insights into similar processes for 5-Cyanouracil in environmental applications (Lin & Lin, 2014).

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUXRJCZDHHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196080
Record name 5-Cyanouracil
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Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Cyanouracil

CAS RN

4425-56-3
Record name 5-Cyanouracil
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Record name 5-Cyanouracil
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Record name 4425-56-3
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Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
RC Bleackley, AS Jones, RT Walker - Nucleic Acids Research, 1975 - academic.oup.com
… Attempts have been made to incorporafs 5-cyanouracil into Escherichia coli 15T and info MycoplasTia mycoides vor. caori DNA under conditions in which several other 5SJbsfiiufed …
Number of citations: 16 academic.oup.com
S SENDA, K HIROTA, J NOTANI - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… As to l-substituted 5-cyanouracil derivatives, a method of Shaw?” or Warrener4’ (Method A) is known (Chart 1). However, the experimental details such as yields of products are …
Number of citations: 29 www.jstage.jst.go.jp
S SENDA, K HIROTA, J NOTANI - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… of hydrolysis and decarboxylation of 5-cyanouracil derivatives under acidic conditions. … of the corresponding 5—cyanouracil derivatives. Hydrolysis in an acidic solution of 5-cyanouracil …
Number of citations: 9 www.jstage.jst.go.jp
M Prystaš, F Šorm - Collection of Czechoslovak Chemical …, 1966 - cccc.uochb.cas.cz
… For a simple synthesis of 5-cyanouracil, … 5-cyanouracil in a very good yield. The methods of Dornow and co-workers13 and Shaw14 are less suitable for the preparation of 5-cyanouracil …
Number of citations: 18 cccc.uochb.cas.cz
A Gondela, R Gabański, K Walczak - Tetrahedron letters, 2004 - Elsevier
… We report here a novel method for the preparation of N 1-alkylated 5-cyanouracil derivatives. The crucial influence of a solvent on the direction of this reaction is also considered. The …
Number of citations: 14 www.sciencedirect.com
RN Garner, JC Gallucci, KR Dunbar… - Inorganic Chemistry, 2011 - ACS Publications
… The cation cis-[Ru(bpy) 2 (5CNU) 2 ] 2+ (bpy = 2,2′-bipyridine; 5CNU = 5-cyanouracil) was … (1) Other derivatives of uracil also exhibit cellular activity including 5-cyanouracil (5CNU), …
Number of citations: 167 pubs.acs.org
GA Gentry, PA Morse Jr, MT Dorsett - Cancer Research, 1971 - AACR
… 5-fluorouracil and 15 to 20 mg/kg for 5-cyanouracil. Whether or not the dosage of the latter … as we have not studied the catabolism of 5-cyanouracil in the mouse, which may be quite …
Number of citations: 27 aacrjournals.org
PF Torrence, B Bhooshan, J Descamps… - Journal of Medicinal …, 1977 - ACS Publications
… yield from the polyacetylated glycosyl halide and 5-cyanouracil. Inoue and Ueda6 and Ueda … It is noteworthy that the condensation type reactions required preparation of 5-cyanouracil …
Number of citations: 34 pubs.acs.org
MT Dorsett, PA Morse Jr, GA Gentry - Cancer Research, 1969 - AACR
… When 5-cyanouracil and uracil were tested together with the rat … and tested 5-cyanouracil. The unusual ability of this analog to act as … In addition, 5-cyanouracil inhi bited effectively …
Number of citations: 26 aacrjournals.org
GM Cooper, S Greer - Cancer Research, 1970 - AACR
The dehalogenation of 5-iodouracil was studied in vitro, and two inhibitors of the reaction were found. One of these, 5-cyanouracil, previously reported to inhibit dihydrouracil …
Number of citations: 44 aacrjournals.org

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